molecular formula C9H6N4O2 B1439470 7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one CAS No. 1210768-40-3

7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No. B1439470
M. Wt: 202.17 g/mol
InChI Key: LNBBAAKEXPSAEB-UHFFFAOYSA-N
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Description

“7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” is a complex organic compound . It is part of the pyrazolo-pyrimidine family, which is a group of compounds known to have significant biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the preparation of specific intermediates . For instance, the synthesis of related compounds, 2-amino-pyrido[3,4-d]pyrimidines, involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating its versatility in organic synthesis (Drev et al., 2014).
  • Heterocyclization : It has been employed in the development of novel synthetic methodologies, such as heterocyclization of vic-substituted hydroxamic acid salts of acetylenylpyrazoles, leading to the formation of pyrazolo[3,4-c]pyridin-7-ones (Elguero et al., 2002).

Biological Applications

  • Antimicrobial Activity : Several studies have explored the antimicrobial properties of compounds incorporating the pyrazolopyrimidine moiety, highlighting its potential in the development of new antimicrobial agents (Abu-Melha, 2013).
  • Anticancer Properties : Research has demonstrated the utility of pyrazolopyrimidine derivatives in the synthesis of compounds with antitumor and antimicrobial activities, indicating its relevance in cancer research (Riyadh, 2011).

Radiopharmaceutical Exploration

  • Tumor Imaging : The compound has been investigated in the context of tumor imaging, particularly in the development of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for positron emission tomography (PET) imaging of tumors (Xu et al., 2012).

Synthesis under Special Conditions

  • Solvent-Free Synthesis : A study reported the synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating an environmentally friendly approach to the synthesis of these compounds (Quiroga et al., 2008).

Future Directions

The future directions for “7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one” and related compounds could involve further exploration of their potential as kinase inhibitors . This could include the development of more efficient synthetic routes and the investigation of their mechanisms of action .

properties

IUPAC Name

11-hydroxy-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-9-6-5-10-8-1-3-11-13(8)7(6)2-4-12(9)15/h1-5,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBBAAKEXPSAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxypyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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